B1576461 Hepcidin

Hepcidin

Cat. No.: B1576461
Attention: For research use only. Not for human or veterinary use.
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Description

Hepcidin is a liver-derived peptide hormone encoded by the HAMP gene, serving as the principal regulator of systemic iron homeostasis . This key hormone controls plasma iron levels by binding to the sole known iron exporter, ferroportin, on the surface of enterocytes, macrophages, and hepatocytes . This binding induces the internalization and lysosomal degradation of ferroportin, thereby inhibiting the release of dietary iron from the intestines and the efflux of recycled iron from cellular storage sites into the plasma . The synthesis of this compound is tightly regulated by three primary signals: iron stores, inflammation, and erythropoiesis . Inflammatory states, particularly through the action of interleukin-6 (IL-6), robustly upregulate this compound production, making it a significant acute-phase reactant and a central mediator in the development of anemia of chronic disease (ACD) . Conversely, this compound expression is suppressed by erythropoietic activity and iron deficiency to ensure adequate iron supply for red blood cell production . Dysregulation of this compound is a pathophysiological feature in a spectrum of iron disorders. This compound deficiency is implicated in iron-overload conditions such as hereditary hemochromatosis, while this compound excess contributes to iron-restrictive anemias like iron-refractory iron deficiency anemia (IRIDA) . Furthermore, research has expanded into the role of this compound in oncology, with studies suggesting its potential as a prognostic biomarker and its involvement in modulating the tumor immune microenvironment in certain cancers . Our high-purity, research-grade this compound is an essential tool for investigating iron metabolism, the pathophysiology of anemia and iron overload, and the complex interplay between systemic iron control and disease. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

bioactivity

Antimicrobial

sequence

CRFCCRCCPRMRGCGLCCRF

Origin of Product

United States

Scientific Research Applications

Hepcidin in Iron Disorders

This compound is central to the regulation of iron absorption and distribution in the body. Its levels can indicate various iron disorders, such as iron deficiency anemia (IDA) and hereditary hemochromatosis (HH). The following table summarizes key applications of this compound in diagnosing and managing these disorders:

Application Description
Diagnosis of IDA This compound levels can help differentiate between IDA and anemia of chronic disease (ACD), guiding treatment options .
Assessment of Iron Overload Elevated this compound levels are associated with conditions like HH, where excessive iron accumulation occurs .
Monitoring Response to Therapy Changes in this compound levels can indicate the effectiveness of treatments for iron-related disorders .

Therapeutic Applications

The manipulation of this compound levels presents novel therapeutic avenues for treating various conditions associated with iron dysregulation:

This compound Agonists

  • Mechanism : Agonists increase this compound levels, reducing iron absorption from the gut and mobilization from stores.
  • Applications :
    • Treatment for patients with β-thalassemia to manage iron overload from repeated blood transfusions .
    • Potential use in chronic inflammatory conditions where excess iron contributes to pathology .

This compound Antagonists

  • Mechanism : Antagonists decrease this compound levels, enhancing iron availability.
  • Applications :
    • Treatment for IDA by improving iron absorption and utilization in patients with chronic diseases .
    • Potential use in conditions where this compound is excessively elevated, such as certain cancers or chronic infections .

Case Studies and Clinical Insights

Several case studies illustrate the application of this compound measurement in clinical practice:

  • Case Study 1 : A study involving critically ill patients showed that measuring this compound levels helped identify those at risk for iron deficiency due to inflammation, allowing for timely intervention with iron supplementation .
  • Case Study 2 : In patients with β-thalassemia, administration of a this compound agonist resulted in decreased serum ferritin levels and improved hemoglobin concentrations, highlighting its potential as a therapeutic agent .

Future Directions and Research Needs

Despite the promising applications of this compound in clinical settings, several challenges remain:

  • Standardization of Assays : There is currently no gold standard for measuring this compound levels, complicating its clinical use .
  • Further Clinical Trials : More extensive clinical trials are needed to establish the safety and efficacy of this compound-modulating therapies across diverse populations and conditions .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of this compound and Related Compounds

Compound Type Mechanism Key Structural Feature Half-Life/Stability Clinical Stage
This compound Endogenous peptide FPN degradation via binding 4 disulfide bonds <2.5 minutes N/A
Minithis compound PR73 Synthetic agonist FPN degradation mimic 1–2 disulfide bonds >2.5 hours Preclinical
Fursultiamine Small-molecule antagonist Blocks this compound-FPN interaction Thiol-reactive moiety Stable in vitro Preclinical
TMPRSS6 ASO Antisense oligonucleotide Enhances this compound synthesis Phosphorothioate backbone Days (slow hepatic clearance) Phase II
VIT-2763 Ferroportin stabilizer Prevents FPN degradation Small molecule ~12 hours Phase II

Table 2: Efficacy in Disease Models

Compound Model Outcome Reference
Minithis compound PR73 Hfe⁻/⁻ mice Reduced liver iron (30%)
TMPRSS6 ASO β-thalassemia mice Increased this compound (3-fold)
Fursultiamine In vitro FPN-GFP cells Restored iron export (80%)
Tocilizumab Rheumatoid arthritis patients Reduced this compound (60%)

Research Findings and Clinical Implications

  • This compound Agonists : Minihepcidins show promise for iron overload disorders but require optimization for bioavailability and cost .
  • Antagonists : Fursultiamine’s thiol reactivity may limit specificity, necessitating derivatives with improved safety .
  • TMPRSS6 Inhibitors: Potential to treat β-thalassemia but risk overcorrection (iron restriction) in non-anemic patients .
  • IL-6 Antagonists : Broad anti-inflammatory effects may benefit anemia of chronic disease but lack specificity for this compound .

Preparation Methods

Biosynthesis and Molecular Processing of Hepcidin

This compound is encoded by the HAMP gene, which produces an 84-amino-acid pre-pro-peptide. The biosynthesis involves several enzymatic cleavage steps that convert this precursor into the mature, biologically active 25-amino-acid peptide:

The mature this compound peptide is amphipathic, containing eight cysteine residues that form four disulfide bonds, stabilizing its distinctive β-sheet hairpin structure essential for function.

Recombinant Expression and Chemical Synthesis

2.1 Recombinant Production

This compound can be prepared by recombinant DNA technology using hepatocyte or other cell lines engineered to express the HAMP gene or its fragments. This method involves:

  • Cloning the HAMP gene or its mature peptide coding sequence into an expression vector.
  • Transfecting suitable host cells (e.g., hepatoma cell lines or bacterial systems).
  • Culturing cells and inducing peptide expression.
  • Purification of the secreted or intracellular this compound peptide using chromatographic techniques.

This approach allows the production of biologically active this compound and its analogs or mimetics, such as minihepcidins, which retain functional activity despite modifications.

2.2 Chemical Synthesis

Solid-phase peptide synthesis (SPPS) is widely used to chemically synthesize this compound, especially for research and therapeutic development. Key aspects include:

  • Stepwise addition of protected amino acids to a resin-bound peptide chain.
  • Formation of disulfide bonds post-synthesis to achieve the correct folding.
  • Purification by high-performance liquid chromatography (HPLC).
  • Verification of peptide identity and purity by mass spectrometry.

Chemically synthesized this compound serves as a standard in assays and as a basis for creating this compound analogs with enhanced stability or activity.

Posttranslational Modifications and Folding

The mature this compound peptide undergoes critical posttranslational modifications:

  • Disulfide bond formation: Four disulfide bonds between the eight cysteine residues stabilize the peptide’s conformation, essential for receptor binding and function.
  • Cleavage by furin-like proteases: This enzymatic step is crucial for converting pro-hepcidin to the mature form capable of systemic activity.

Proper folding and disulfide bond formation are often achieved in vitro after chemical synthesis or during recombinant expression in eukaryotic systems, which possess the necessary enzymatic machinery.

Analytical Quantification and Validation

To confirm the successful preparation and biological activity of this compound, several analytical methods are employed:

Method Description Application
Mass Spectrometry (MS) Quantitative and qualitative analysis using synthetic standards and isotope labeling Validation of peptide identity and purity
Immunoassays (ELISA) Sandwich ELISA using monoclonal antibodies specific to this compound-25 Quantification in serum or culture supernatants
Biological Activity Assays Measurement of this compound’s ability to regulate ferroportin and iron homeostasis in cell cultures or animal models Functional validation of prepared peptide

Novel Pharmacological Approaches to this compound Preparation

Recent research has focused on developing this compound agonists and mimetics for therapeutic use, involving:

  • Minihepcidins: Shortened peptides retaining the N-terminal essential amino acids for activity, synthesized chemically or recombinantly.
  • Small molecule compounds: Novel derivatives (e.g., thiazolidinones) that increase endogenous this compound expression via modulation of signaling pathways like Smad1/5/8 or BMP pathways.
  • Modulation of regulatory pathways: Targeting hemojuvelin, BMP2/4, and other factors to stimulate this compound synthesis in hepatocytes, often studied in primary hepatocyte cultures treated with holotransferrin to mimic physiological iron regulation.

Summary Table of this compound Preparation Methods

Preparation Method Description Advantages Limitations References
Recombinant Expression Expression of HAMP gene in cell lines Scalable, biologically active Requires complex purification
Chemical Synthesis (SPPS) Stepwise peptide synthesis with disulfide bond formation Precise control, suitable for analogs Labor-intensive, costly
Posttranslational Processing Enzymatic cleavage and folding in vitro or in vivo Produces mature active peptide Dependent on enzymatic efficiency
Pharmacological Induction Use of small molecules to enhance endogenous this compound Potential therapeutic approach Mechanism not fully elucidated

Detailed Research Findings

  • Primary hepatocyte cultures respond to holotransferrin by increasing this compound mRNA via BMP2/4-dependent pathways, demonstrating a physiological method to induce this compound synthesis in vitro.
  • Mutagenesis studies indicate the N-terminal 5 amino acids are critical for activity, guiding the design of minihepcidins.
  • Mass spectrometry methods using isotope-labeled synthetic this compound standards allow sensitive and quantitative detection, critical for validating preparation methods.
  • Novel compounds such as thiazolidinone derivatives have been shown to increase this compound expression in vivo, offering alternative preparation routes by stimulating endogenous production rather than direct peptide synthesis.

Q & A

How can researchers design experiments to measure hepcidin levels accurately in clinical studies while accounting for confounding variables like inflammation or renal function?

Answer: Experimental design should include longitudinal sampling to track this compound fluctuations, paired with biomarkers such as serum ferritin, interleukin-6 (IL-6), and creatinine to adjust for inflammation and renal function . For statistical rigor, use multivariate regression models to isolate this compound’s independent effects (e.g., adjusting for ferritin, albumin, and GDF-15 levels) . Pre-analytical protocols must standardize sample collection times (e.g., morning fasting) and storage conditions (e.g., -80°C stabilization) to minimize variability .

Category: Basic Experimental Design

What methodological approaches resolve contradictions in this compound’s role as a predictor of anemia therapy response across cancer and chronic kidney disease (CKD) cohorts?

Answer: Conflicting data may arise from differences in baseline iron status or inflammation severity. To address this:

  • Stratify analyses by ferritin thresholds (e.g., <100 vs. >300 ng/mL) to identify context-dependent this compound effects .
  • Incorporate time-dependent covariates in Cox models to assess this compound’s dynamic relationship with hemoglobin trends .
  • Validate findings using multi-center cohorts to ensure generalizability .

Category: Advanced Data Contradiction Analysis

Which confounding variables must be controlled when investigating this compound’s association with iron-restricted erythropoiesis in chronic inflammation?

Answer: Key confounders include:

  • Inflammation markers: IL-6, C-reactive protein (CRP) .
  • Iron status indicators: Ferritin (storage iron), transferrin saturation (TSAT) .
  • Renal function: eGFR, as this compound clearance is impaired in CKD .
    Methodologically, use mediation analysis to quantify the proportion of this compound’s effect attributable to inflammation vs. iron status .

Category: Basic Study Design

How can predictive models using this compound for clinical outcomes (e.g., anemia progression) be optimized in heterogeneous populations?

Answer: Apply machine learning algorithms (e.g., random forests) to identify non-linear interactions between this compound, ferritin, and inflammatory markers . Validate models using bootstrapping to assess robustness against overfitting. For translational relevance, calculate net reclassification improvement (NRI) to compare this compound’s additive predictive value over traditional biomarkers .

Category: Advanced Predictive Modeling

What experimental models best elucidate this compound’s regulatory mechanisms in iron metabolism under inflammatory conditions?

Answer:

  • In vitro: Primary human hepatocyte cultures stimulated with IL-6 to replicate inflammation-induced this compound upregulation .
  • In vivo: Murine models with IL-6 knockout to dissect this compound’s dependence on this cytokine .
  • Genetic studies: CRISPR-edited cell lines to test this compound promoter region responsiveness to iron and inflammation signals .

Category: Basic Mechanistic Research

How should researchers address discrepancies in this compound measurement assays (e.g., ELISA vs. mass spectrometry) across studies?

Answer: Standardize assays using certified reference materials (e.g., human this compound-25). Perform cross-validation in a subset of samples to establish correlation coefficients between methods. Report limits of detection (LOD) and inter-assay variability in supplementary materials .

Category: Advanced Methodological Harmonization

What statistical methods are appropriate for analyzing longitudinal this compound data in intervention studies (e.g., iron supplementation trials)?

Answer: Use mixed-effects models to account for within-subject correlations over time. Include interaction terms (e.g., treatment × time) to assess this compound trajectory differences between groups. Sensitivity analyses should exclude outliers identified via Cook’s distance .

Category: Advanced Statistical Analysis

How can this compound’s interaction with other iron regulators (e.g., ferroportin, GDF-15) be systematically studied in complex disease states?

Answer: Combine transcriptomic profiling (e.g., RNA-seq of liver biopsies) with protein interaction assays (e.g., co-immunoprecipitation of this compound and ferroportin). In population studies, employ structural equation modeling (SEM) to map causal pathways linking this compound, GDF-15, and iron parameters .

Category: Advanced Systems Biology

What ethical considerations are critical when designing clinical studies measuring this compound in vulnerable populations (e.g., CKD patients)?

Answer: Justify repeated blood draws in protocols by demonstrating this compound’s clinical relevance (e.g., predicting transfusion needs). Obtain informed consent detailing risks/benefits of experimental biomarkers. Publish negative results to avoid publication bias .

Category: Basic Research Ethics

How can researchers integrate this compound data with omics datasets (e.g., proteomics, metabolomics) to uncover novel iron homeostasis pathways?

Answer: Use multi-omics integration tools (e.g., MOFA+) to identify co-regulated modules. Prioritize this compound-associated metabolites via weighted correlation network analysis (WGCNA). Validate findings in knockout models (e.g., this compound-deficient mice) .

Category: Advanced Data Integration

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